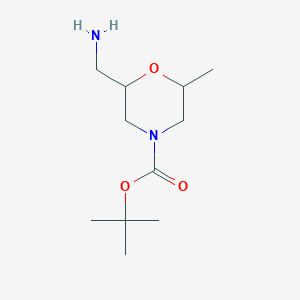
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate (Methyl 5-AIPC) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound with a molecular weight of 218.24 g/mol and a melting point of 185-187 °C. It is a white, crystalline solid with a faint amine-like odor.
作用機序
Methyl 5-AIPC acts as a catalyst in organic synthesis by forming a covalent bond with the reactants and facilitating their reaction. This bond is formed through a nucleophilic substitution reaction, in which the methyl group of Methyl 5-AIPC acts as a nucleophile and attacks the electrophilic carbon atom of the reactant. This reaction produces a new covalent bond between the reactants and the methyl group of Methyl 5-AIPC, and the newly formed covalent bond is the driving force behind the reaction.
Biochemical and Physiological Effects
Methyl 5-AIPC has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain types of bacteria and fungi, and to act as an antioxidant. It has also been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been found to have neuroprotective effects, and to be effective in the treatment of certain types of depression.
実験室実験の利点と制限
The use of Methyl 5-AIPC in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is highly soluble in water, making it easy to work with in aqueous solutions. Additionally, it is insoluble in organic solvents, making it suitable for use in organic reactions. However, it has some limitations, such as its limited stability in air and its tendency to form insoluble complexes with other compounds.
将来の方向性
Methyl 5-AIPC has a wide range of potential future applications. It may be used as a starting material for the synthesis of more complex molecules, and its antioxidant and anti-inflammatory properties may be utilized in the development of new drugs. Additionally, its neuroprotective effects may be explored as a potential therapy for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Furthermore, its anti-tumor and anti-cancer properties may be explored as potential treatments for cancer. Finally, its fluorescent properties may be utilized in the development of new imaging techniques for medical diagnostics.
合成法
Methyl 5-AIPC can be synthesized through a three-step process. The first step involves the reaction of 2,6-dioxopiperidine-3-ylmethyl chloride with 5-amino-1H-imidazole-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces 2,6-dioxopiperidine-3-ylmethyl 5-amino-1H-imidazole-4-carboxylate. The second step involves the reaction of this intermediate with methyl magnesium bromide in the presence of a base such as sodium hydroxide. This reaction produces methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate. The final step involves the recrystallization of the product from a mixture of ethanol and water.
科学的研究の応用
Methyl 5-AIPC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in reactions such as the Wittig reaction, and as a ligand in coordination chemistry. It is also used in the synthesis of peptide-based drugs and as a fluorescent label for proteins. Additionally, it has been used in the synthesis of a variety of heterocyclic compounds and as a building block for the synthesis of more complex molecules.
特性
IUPAC Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUABZHIKKPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-[(4-methoxyphenyl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B6598878.png)
![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)
![tert-butyl 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B6598886.png)


![1H-Imidazole, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B6598908.png)



![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)

![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)
